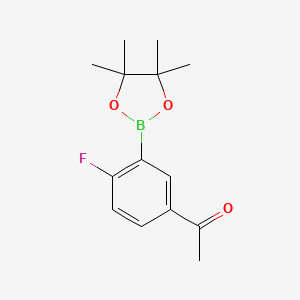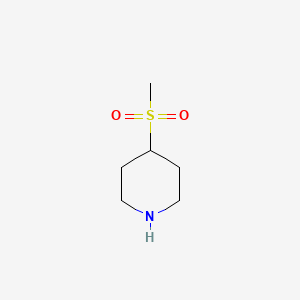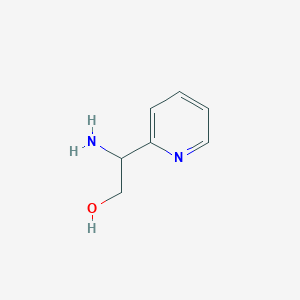
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Structural Confirmation 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has been synthesized through a series of steps including substitution, nitration, reduction, cyclization, and chlorination. Its structure was confirmed by 1H NMR and MS spectrum, showcasing the complex process involved in creating this compound (Wang et al., 2015).
Reactivity and Chemical Transformations The chemical reactivity of similar compounds has been studied extensively, revealing reactions with various nucleophilic reagents. These reactions lead to unexpected products, showing the compound's versatile nature in chemical transformations (Ibrahim & El-Gohary, 2016). Additionally, its reactivity has been explored in the synthesis of tetra- and penta-heterocyclic compounds, highlighting its potential in creating complex molecular structures (Abdallah, Hassaneen & Abdelhadi, 2009).
Antimicrobial Activity The antimicrobial activities of derivatives of this compound have been studied, showing moderate activities against a range of selected organisms. This indicates its potential use in developing new antimicrobial agents (Hagrs et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asCYP1A2 , CYP2C19 , CYP2D6 , and CYP3A4 . These enzymes play crucial roles in drug metabolism and bioactivation .
Mode of Action
It’s known that molecules interact with their targets at a molecular level, often with a receptor or an enzyme that responds to the interaction . In the case of similar compounds, they have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
It’s known that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
The pharmacokinetic properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
The inhibition of cytochrome p450 enzymes could potentially affect the metabolism of other drugs and substances within the body .
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPONOUVXOCATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625836 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214476-99-0 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














